molecular formula C14H14N2O3S B3488694 methyl [3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]carbamate

methyl [3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]carbamate

Cat. No.: B3488694
M. Wt: 290.34 g/mol
InChI Key: ONEYOJRQSFUEQV-UHFFFAOYSA-N
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Description

“Methyl [3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]carbamate” is a carbamate compound. Carbamates are derived from carbamic acid and are well known for their stability . They are used in various applications, including as protecting groups for amines, which are essential for the synthesis of peptides .


Synthesis Analysis

Carbamates can be synthesized through carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile . This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of carbamates, such as “this compound”, can be analyzed using various tools like MolView . Carbamic acid, a parent compound of carbamates, is a planar molecule . The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl .


Chemical Reactions Analysis

Carbamates participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .

Safety and Hazards

The safety data sheet for methyl carbamate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Properties

IUPAC Name

methyl N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-10(9-6-4-3-5-7-9)11(12(15)17)13(20-8)16-14(18)19-2/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEYOJRQSFUEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)OC)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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